

# Losmapimod safety profile and tolerability in healthy subjects

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## Compound Focus: Losmapimod

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## Safety and Tolerability Profile of Losmapimod

The table below summarizes the key safety and tolerability findings from clinical trials of **losmapimod**:

Trial Phase / Population	Dosing Regimen	Safety & Tolerability Findings	Reported Adverse Events (AEs)
Phase 1 (Healthy Volunteers & FSHD) [1]	Single oral dose: 7.5 mg or 15 mg	Well tolerated, no serious AEs (SAEs) [1].	Mild and self-limited AEs [1].
Phase 2b (ReDUX4, FSHD) [2]	15 mg twice daily for 48 weeks	Well tolerated, no deaths or treatment discontinuations due to AEs [2].	29 treatment-emergent AEs (9 drug-related) vs. 23 (2 drug-related) for placebo. 2 SAEs in losmapimod group deemed unrelated to drug [2].
Phase 2 Open-Label (FSHD) [3] [4]	15 mg twice daily for 52 weeks	Favorable safety and tolerability profile [3].	No deaths, serious treatment-emergent AEs, or discontinuations due to AEs [3].
Phase 3 (REACH, FSHD)	15 mg twice daily for 48 weeks	Consistent safety profile with prior studies [5].	Rate of treatment-related AEs was similar to placebo. No treatment-

Trial Phase / Population	Dosing Regimen	Safety & Tolerability Findings	Reported Adverse Events (AEs)
[5] [6]	weeks		related SAEs in losmapimod group [5].

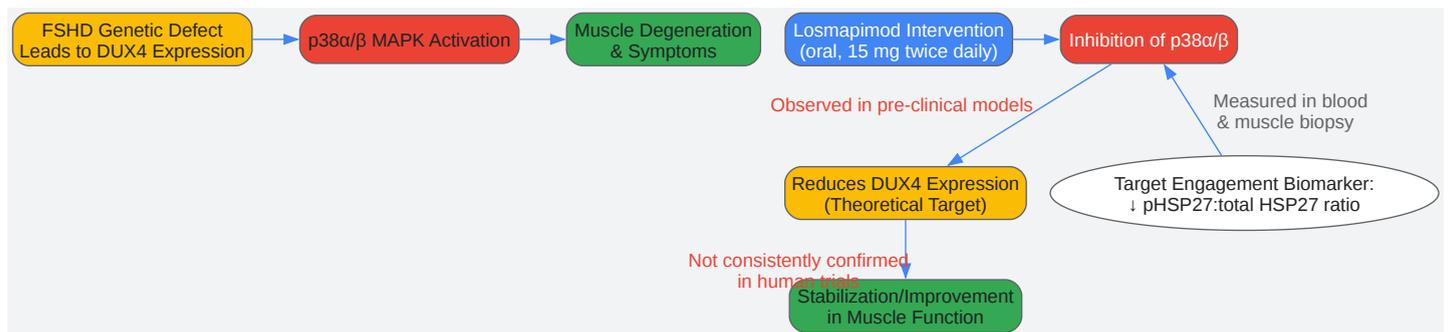
## Detailed Experimental Protocols

The following methodologies are compiled from the Phase 1 trial and other cited studies [1].

- **Study Design:** The Phase 1 trial was a multi-part investigation.
  - **Part A:** 10 healthy volunteers were randomized to receive either a single oral dose of **losmapimod** (7.5 mg, then 15 mg in a crossover manner; n=8) or placebo (n=2) in both periods.
  - **Part B:** 15 FSHD subjects were randomized to placebo (n=3), **losmapimod** 7.5 mg (n=6), or 15 mg (n=6).
  - **Part C:** FSHD subjects (n=5) received open-label **losmapimod** 15 mg twice daily for 14 days [1].
- **Safety Assessments:** Primary safety endpoints across studies typically included [3] [4]:
  - Incidence of Treatment-Emergent Adverse Events (TEAEs)
  - Serious Adverse Events (SAEs)
  - Discontinuations due to AEs
  - Clinical laboratory tests, vital signs, and electrocardiograms (ECGs)
- **Pharmacokinetic (PK) & Target Engagement (TE) Analysis:**
  - **PK Sampling:** Blood samples were collected to determine plasma concentrations. Key parameters calculated were maximum concentration (C<sub>max</sub>) and area under the concentration-time curve (AUC<sub>0-12</sub>) [1].
  - **Muscle Biopsy:** In FSHD subjects, muscle biopsies were performed at baseline and on Day 14. Biopsies were taken from MRI-normal appearing muscle (Part B) and from affected muscle identified by abnormal short-tau inversion recovery sequence (Part C) [1].
  - **TE Biomarker:** Target engagement was assessed by measuring the ratio of phosphorylated HSP27 to total HSP27 (pHSP27:total HSP27) in both sorbitol-stimulated blood and muscle tissue samples [1].

## Mechanism of Action and Experimental Workflow

The diagram below illustrates the proposed mechanism of **losmapimod** in FSHD and the workflow for assessing its target engagement.



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*Figure 1: Proposed **losmapimod** mechanism and assessment workflow. The diagram shows **losmapimod** inhibits p38α/β MAPK, which was hypothesized to reduce DUX4 expression in FSHD. Target engagement was confirmed by measuring pHSP27 reduction, though DUX4 suppression was not consistently shown in clinical trials [1] [2] [3].*

## Key Takeaways for Researchers

- **Consistent Safety Profile:** **Losmapimod** demonstrated a favorable and consistent safety profile across all phases of clinical trials, from single doses in healthy volunteers to long-term treatment in FSHD patients. The most common adverse events were mild and self-limiting [1] [5] [2].
- **Successful Target Engagement vs. Efficacy Outcome:** While **losmapimod** successfully engaged its intended p38α/β target (as evidenced by reduced pHSP27 in blood and muscle), this did not translate to a consistent reduction in DUX4-driven gene expression in a larger Phase 2b trial [1] [2].

This disconnect between target engagement and the primary molecular endpoint is a critical point for future drug development.

- **Clinical Development Halted:** Despite the positive safety data, Fulcrum Therapeutics halted the development of **losmapimod** after its Phase 3 REACH trial failed to meet the primary efficacy endpoint. Both treatment and placebo groups showed similar improvements in reachable workspace, contradicting earlier findings and natural history data [5] [6].

The available data strongly supports the safety and tolerability of **losmapimod** for further investigation. However, its journey underscores the critical challenge in drug development: achieving definitive clinical efficacy, even with a well-tolerated drug and demonstrated target engagement.

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